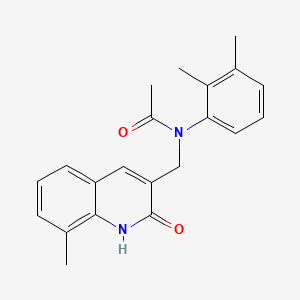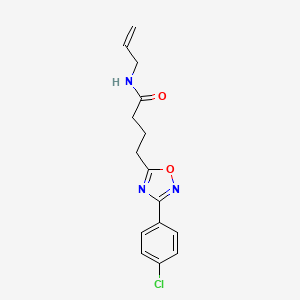
N-allyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as ACBD, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. ACBD is a synthetic compound that is mainly used for laboratory experiments and research purposes.
Wirkmechanismus
The mechanism of action of N-allyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it has been suggested that this compound may act as a modulator of the endocannabinoid system. The endocannabinoid system is a complex signaling system that plays a role in various physiological processes, including pain, inflammation, and appetite. This compound has been found to bind to the CB1 receptor in the endocannabinoid system, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to reduce inflammation and oxidative stress in cells. In addition, this compound has been found to have anticonvulsant effects and may be useful in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has been found to have potential therapeutic effects in various fields of research, including cancer, inflammation, and epilepsy. However, there are also some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-allyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of research is the development of new synthetic compounds based on the structure of this compound that have improved therapeutic properties. Another area of research is the investigation of the mechanism of action of this compound and its potential interactions with other signaling pathways. Finally, more research is needed to determine the safety and efficacy of this compound in animal models and human clinical trials.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. More research is needed to fully understand the potential therapeutic properties of this compound and to develop new synthetic compounds based on its structure.
Synthesemethoden
N-allyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a multistep process that involves the reaction of various chemical compounds. The synthesis of this compound involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine. This intermediate compound is then reacted with allyl bromide in the presence of potassium carbonate to form N-allyl-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine. Finally, this intermediate compound is reacted with butanoyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-allyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has potential applications in various fields of scientific research. It has been found to have anticancer properties and has been used in cancer research studies. This compound has also been found to have anti-inflammatory properties and has been used in inflammation research studies. In addition, this compound has been found to have anticonvulsant properties and has been used in epilepsy research studies.
Eigenschaften
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-2-10-17-13(20)4-3-5-14-18-15(19-21-14)11-6-8-12(16)9-7-11/h2,6-9H,1,3-5,10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKIQUGJSQZPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![butyl 4-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7701058.png)
![4-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701065.png)
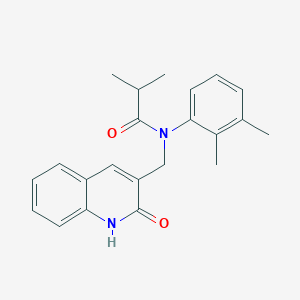
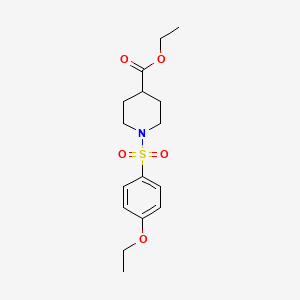
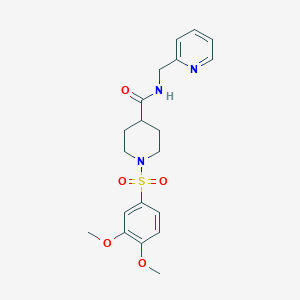

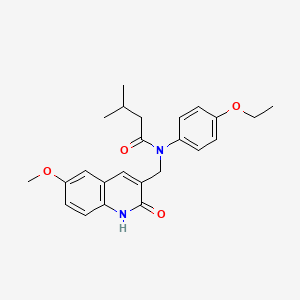

![2-bromo-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701131.png)



![N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7701163.png)
